molecular formula C13H20N2O3S B1299029 3-Methoxy-4-(4-methyl-piperidine-1-sulfonyl)-phenylamine CAS No. 436091-53-1

3-Methoxy-4-(4-methyl-piperidine-1-sulfonyl)-phenylamine

Cat. No. B1299029
CAS RN: 436091-53-1
M. Wt: 284.38 g/mol
InChI Key: FYBBJTGVNUYVJR-UHFFFAOYSA-N
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Description

The compound "3-Methoxy-4-(4-methyl-piperidine-1-sulfonyl)-phenylamine" is a chemical entity that appears to be related to a class of compounds that exhibit various biological activities. The papers provided discuss several analogs and derivatives of phenylamine and piperidine compounds, which are often explored for their potential therapeutic effects. These compounds are characterized by the presence of a piperidine ring, a phenyl group, and various substituents that can significantly alter their chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acylation, Grignard reactions, etherification, and sulfonamide formation. For instance, the synthesis of a dihydronaphthalene derivative with antiestrogenic activity involved acylation followed by a Grignard reaction and subsequent modifications . Another synthesis route for piperidine analogs involved the conjugate addition of amino groups to acetylenic sulfones, followed by intramolecular alkylation . These methods highlight the complexity and versatility of synthetic approaches to create compounds with the desired biological activities.

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their interaction with biological targets. For example, the presence of a 4-piperidin-1-yl-phenyl sulfonamide structure was found to be important for the activity on the human beta(3)-adrenergic receptor . The structural modifications, such as the replacement of hydroxyl groups or the introduction of N-alkyl substitutions, can significantly enhance potency and selectivity . The stereochemistry and the specific substituents on the piperidine ring are also critical for the biological activity, as seen in the synthesis of various cyclic compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include reactions such as acylation, etherification, and sulfonamide formation . The reactivity of these compounds can be manipulated by changing substituents, which can lead to different biological activities. For example, the reaction of phenyl vinyl sulfone with hydroxyl ions demonstrates the reactivity of the sulfone group under basic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of a sulfonamide group, for instance, can increase water solubility and influence the compound's distribution in biological systems . The introduction of fluorine atoms can affect the lipophilicity and, consequently, the ability of the compound to cross biological membranes . The specific physical and chemical properties of "3-Methoxy-4-(4-methyl-piperidine-1-sulfonyl)-phenylamine" would depend on its exact structure, which is not detailed in the provided papers.

Scientific Research Applications

Synthesis and Methodology

  • Development of Synthetic Routes : One study describes a new synthetic pathway involving the conjugate additions of acyclic and cyclic secondary beta- and gamma-chloroamines to acetylenic sulfones. This method facilitates the formation of cyclic enamine sulfones, leading to the synthesis of various piperidines and related structures. This approach is pivotal for the synthesis of complex organic compounds, including alkaloids and pharmaceuticals (Back & Nakajima, 2000).

Pharmacological Research

  • Selective Human Beta(3) Agonists : Research into novel (4-piperidin-1-yl)-phenyl sulfonamides has yielded compounds with significant potency as full agonists at the beta(3)-adrenergic receptor. These findings have implications for the development of treatments targeting metabolic disorders and obesity (Hu et al., 2001).

  • Polymorphism and Process Development : The study on ASP3026, a selective inhibitor of EML4-ALK fusion protein, illustrates the importance of controlling polymorphism in pharmaceutical development. This research not only identified five polymorphs of the compound but also demonstrated methods for selective polymorph production, crucial for ensuring consistency and efficacy in drug formulations (Takeguchi et al., 2015).

Material Science and Chemical Engineering

  • Synthesis of Key Intermediates : The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib, exemplifies the application of "3-Methoxy-4-(4-methyl-piperidine-1-sulfonyl)-phenylamine" in producing significant pharmaceutical agents. The detailed optimization of synthesis steps highlights its value in medicinal chemistry (Wang et al., 2015).

properties

IUPAC Name

3-methoxy-4-(4-methylpiperidin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-10-5-7-15(8-6-10)19(16,17)13-4-3-11(14)9-12(13)18-2/h3-4,9-10H,5-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBBJTGVNUYVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357694
Record name 3-Methoxy-4-(4-methylpiperidine-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(4-methyl-piperidine-1-sulfonyl)-phenylamine

CAS RN

436091-53-1
Record name 3-Methoxy-4-[(4-methyl-1-piperidinyl)sulfonyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436091-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-(4-methylpiperidine-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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